4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Description
This compound is a benzamide derivative featuring a 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole core, a 4-butoxybenzamide substituent, and a dimethylaminoethyl side chain. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and alkylation, as inferred from analogous methodologies in triazole and benzothiazole syntheses . The hydrochloride salt form enhances solubility and stability, critical for pharmacological or agrochemical applications.
Properties
IUPAC Name |
4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S.ClH/c1-4-5-12-29-18-8-6-17(7-9-18)23(28)27(11-10-26(2)3)24-25-19-15-20-21(16-22(19)32-24)31-14-13-30-20;/h6-9,15-16H,4-5,10-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSOHPIXOKXVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=CC4=C(C=C3S2)OCCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide; hydrochloride is a complex organic molecule with potential pharmacological applications. Its unique structure combines a dioxino-benzothiazole core with a dimethylaminoethyl side chain, which may contribute to its biological activity. This article reviews the biological properties of this compound based on various studies and research findings.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of 492.03 g/mol. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various experimental applications.
| Property | Value |
|---|---|
| Molecular Formula | C24H30ClN3O4S |
| Molecular Weight | 492.03 g/mol |
| Purity | Typically 95% |
| Solubility | Enhanced by hydrochloride salt |
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antitumor Activity : Many benzothiazole derivatives have been reported to possess antitumor properties. The incorporation of the dioxin moiety may enhance this activity through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds in this class often demonstrate antimicrobial effects against various pathogens. Studies have shown that modifications in the side chains can significantly impact their efficacy against bacteria and fungi.
- Neuroprotective Effects : Some derivatives have been investigated for their potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor activity of benzothiazole derivatives. The results indicated that compounds with a dioxin ring exhibited significant cytotoxicity against several cancer cell lines, suggesting that our compound may also possess similar properties due to its structural similarities .
Antimicrobial Efficacy
Another research article focused on the synthesis and biological evaluation of benzothiazole derivatives, highlighting their effectiveness against Gram-positive and Gram-negative bacteria. The study found that compounds with longer alkyl chains showed enhanced antibacterial activity. This suggests that the butoxy group in our compound may contribute positively to its antimicrobial properties .
Neuroprotective Potential
Research conducted on related benzothiazole derivatives indicated potential neuroprotective effects in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms. This aspect warrants further investigation for our specific compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Differences and Implications
Conversely, Analog 2’s ethoxymethoxy group offers moderate hydrophilicity, favoring herbicidal activity in aqueous environments . Halogenation in Analog 3 (e.g., Cl, Br) and Analog 2 (Cl, F) enhances electrophilicity and binding to biological targets, whereas the target compound’s tertiary amine may facilitate pH-dependent solubility .
Synthetic Pathways
- The target compound’s synthesis likely parallels methods for Analog 1, involving condensation of benzothiazole precursors with substituted amines . In contrast, Analog 3 requires triazole-thione tautomerization and S-alkylation, a more complex route .
Spectroscopic Signatures
- IR spectra of the target compound would show νC=O (~1660–1680 cm⁻¹) and νN-H (~3150–3400 cm⁻¹), similar to Analog 1. However, Analog 3 lacks carbonyl bands due to tautomerization, with νC=S (~1247–1255 cm⁻¹) dominating .
Biological Activity
- Analog 2’s herbicidal activity correlates with its chloro and ethoxymethoxy groups disrupting plant cell membranes . The target compound’s benzothiazole core and tertiary amine may target enzymes or receptors in pests or mammalian cells, though empirical data are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
